molecular formula C8H11NO2S B7770257 4-(Methylsulfonyl)benzylamine CAS No. 1513716-78-3

4-(Methylsulfonyl)benzylamine

Cat. No.: B7770257
CAS No.: 1513716-78-3
M. Wt: 185.25 g/mol
InChI Key: VMNXLLDFGVEBLE-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzylamine is an organic compound with the molecular formula C8H11NO2S. It is characterized by a benzylamine structure with a methylsulfonyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfonyl)benzylamine can be synthesized through several methods. One common route involves the reaction of benzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base neutralizing the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methylsulfonyl)benzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)benzylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)benzylamine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased solubility and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications .

Properties

IUPAC Name

(4-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXLLDFGVEBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963148
Record name 4-Methylsulfonylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4393-16-2
Record name 4-Methylsulfonylbenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylsulfonylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methanesulfonylphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLSULFONYLBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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